4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde

Thermophysical properties Hydrogen bonding Process engineering

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (CAS 85586-73-8), IUPAC name 4-hydroxy-3,3-bis(hydroxymethyl)butanal, is a C6 polyfunctional compound bearing one aldehyde group, one primary hydroxyl group at the 4-position, and two geminal hydroxymethyl groups at the 3-position, with a molecular weight of 148.16 g/mol and molecular formula C6H12O4. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 287-879-6) and is categorized under food additives in multiple procurement databases.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 85586-73-8
Cat. No. B12665588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde
CAS85586-73-8
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(C=O)C(CO)(CO)CO
InChIInChI=1S/C6H12O4/c7-2-1-6(3-8,4-9)5-10/h2,8-10H,1,3-5H2
InChIKeySNBWCDIAEFVYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (CAS 85586-73-8): A Polyfunctional C6 Aldol Intermediate for Polyol and Polymer Synthesis


4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (CAS 85586-73-8), IUPAC name 4-hydroxy-3,3-bis(hydroxymethyl)butanal, is a C6 polyfunctional compound bearing one aldehyde group, one primary hydroxyl group at the 4-position, and two geminal hydroxymethyl groups at the 3-position, with a molecular weight of 148.16 g/mol and molecular formula C6H12O4 . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 287-879-6) and is categorized under food additives in multiple procurement databases [1]. Structurally, it represents the aldol condensation product of 4-hydroxybutyraldehyde with formaldehyde and serves as the direct precursor to 2,2-bis(hydroxymethyl)-butane-1,4-diol via catalytic hydrogenation, as described in patent EP 0538686 [2].

Aldol condensation intermediate for polyfunctional polyol synthesis
Preferential aqueous-phase partitioning supports water-based aldol processes
Multi-site reactivity (aldehyde + 3 hydroxyls) enables high-functionality polymer networks

Why 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde Cannot Be Replaced by 2,2-Bis(hydroxymethyl)butanal or Butyraldehyde in Aldol-Derived Polyol Synthesis


Generic substitution among C6 hydroxymethyl aldehydes is precluded by fundamental differences in hydroxyl group count, spatial arrangement, and resulting physicochemical properties. 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde possesses four reactive sites (three hydroxyls plus one aldehyde), while its closest commercial analog, 2,2-bis(hydroxymethyl)butanal (CAS 41966-25-0), contains only three (two hydroxymethyl groups plus one aldehyde), and lacks the terminal 4-hydroxy group entirely . This single functional group difference translates to a boiling point elevation of approximately 93 °C and a flash point increase of approximately 56 °C relative to the comparator, reflecting stronger intermolecular hydrogen bonding . In polymer applications, the additional hydroxyl group enables higher crosslinking density and fundamentally alters polyol reactivity profiles, making direct substitution without reformulation impossible . The quantitative evidence below substantiates these differentiation dimensions.

Comparator lacks the terminal 4-hydroxy group, reducing reactive sites from four to three and altering polyol functionality and crosslinking density.
Significantly different boiling point and flash point profiles reflect distinct hydrogen-bonding and thermal behavior, complicating direct process substitution.
Higher density and absence of strongly negative LogP in the comparator limit aqueous-phase compatibility and formulation transfer.

Quantitative Differentiation Evidence for 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (CAS 85586-73-8) Against Structural Analogs


Boiling Point Elevation of ~93 °C Over 2,2-Bis(hydroxymethyl)butanal Reflects Enhanced Intermolecular Hydrogen Bonding

The target compound exhibits a boiling point of 377 °C at 760 mmHg, compared to 284.1 °C for 2,2-bis(hydroxymethyl)butanal (CAS 41966-25-0), representing a 92.9 °C elevation attributable to the additional primary hydroxyl group enabling a more extensive hydrogen-bonding network . This difference has direct implications for distillation-based purification, thermal stability during storage and reaction, and volatility classification.

Boiling Point Elevation
Data to verify
377 °C vs 284.1 °C
Δ +93 °C (target boils ~93 °C higher)
Supports process engineering selection
Predicted values at 760 mmHg; cross-study comparable
Thermophysical properties Hydrogen bonding Process engineering

Flash Point Increase of ~56 °C Over 2,2-Bis(hydroxymethyl)butanal Reduces Fire Hazard Classification

The flash point of 4-hydroxy-3,3-bis(hydroxymethyl)butyraldehyde is reported as 195.9 °C, compared to 139.9 °C for 2,2-bis(hydroxymethyl)butanal, a difference of 56.0 °C . This places the target compound further from combustible liquid classification thresholds, potentially reducing regulatory compliance burden and insurance costs during bulk handling and transportation.

Flash Point Increase
Data to verify
195.9 °C vs 139.9 °C
Δ +56 °C (target flash point 56 °C higher)
May reduce flammable-liquid classification burden
Closed-cup data; review local regulations
Safety engineering Flammability Process safety

Density Increase of ~0.16 g/cm³ Over 2,2-Bis(hydroxymethyl)butanal Indicates Higher Molecular Packing

The density of the target compound is 1.261 g/cm³ at standard conditions, versus 1.101–1.102 g/cm³ for 2,2-bis(hydroxymethyl)butanal, a difference of approximately 0.16 g/cm³ (14.5% higher) . This density increase is consistent with the additional hydroxyl group enabling tighter molecular packing through hydrogen bonding.

Density Increase
Data to verify
1.261 vs 1.101 g/cm³
Δ +0.16 g/cm³ (14.5% higher)
Supports identity and quality control upon receipt
Predicted density values; verify with lot-specific COA
Physical chemistry Formulation Quality control

Hydrophilicity Advantage: LogP of -1.29 Versus Unsubstituted Butyraldehyde (LogP ~0.88) Enables Aqueous-Phase Processing

The target compound exhibits a LogP of -1.29, determined by reverse-phase HPLC on a Newcrom R1 column [1]. While experimental LogP data for 2,2-bis(hydroxymethyl)butanal are not available in the same system, butyraldehyde (the parent aldehyde) has a LogP of approximately 0.88 [2], representing a difference of >2 log units. This negative LogP indicates preferential partitioning into aqueous phases, which is critical for aqueous aldol condensation processes, waterborne polymer formulations, and reduced organic solvent requirements in workup.

LogP Comparison
Class-level
-1.29 vs ~0.88 (butyraldehyde)
ΔLogP ≈ -2.17 (preferential aqueous partitioning)
Aqueous-phase processing context
Class-level inference; comparator LogP not measured in identical system
Partition coefficient Aqueous processing Green chemistry

Recommended Procurement and Application Scenarios for 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (CAS 85586-73-8)


Synthesis of 2,2-Bis(hydroxymethyl)-butane-1,4-diol (Tetrol) via Catalytic Hydrogenation for High-Functionality Polyols

The primary documented industrial use of 4-hydroxy-3,3-bis(hydroxymethyl)butyraldehyde is as the direct precursor to 2,2-bis(hydroxymethyl)-butane-1,4-diol, a tetrol produced by catalytic hydrogenation of the aldehyde group [1]. The target compound's four oxygen-containing functional groups (three hydroxyls, one aldehyde) yield a tetrol with higher hydroxyl functionality than trimethylolpropane (triol, derived from 2,2-bis(hydroxymethyl)butanal), enabling higher crosslinking density in polyurethanes, alkyd resins, and polyesters. The 93 °C boiling point elevation over the triol precursor ensures that residual aldehyde can be separated from the hydrogenated product by distillation if incomplete conversion occurs .

Aqueous-Phase Aldol Condensation Processes Leveraging Negative LogP (-1.29)

The LogP of -1.29, confirmed by reverse-phase HPLC [1], makes this compound uniquely suited for aqueous-phase reaction engineering compared to less hydrophilic analogs. In aldol condensation processes employing formaldehyde and 4-hydroxybutyraldehyde in aqueous media, the product preferentially remains in the aqueous phase, facilitating separation from less polar side products. This property is consistent with the reaction conditions described in patent EP 0538686, where the condensation is conducted in aqueous formaldehyde solution with a basic catalyst [2].

Food Additive Intermediate with EINECS Regulatory Standing

The compound is classified under EINECS 287-879-6 and listed in the food additives category by multiple chemical procurement platforms [1]. Its higher flash point (195.9 °C) relative to butyraldehyde (-11.1 °C) and 4-hydroxybutyraldehyde (76.5 °C) provides a wider safety margin during handling and processing in food-grade manufacturing environments . The compound's enhanced thermal stability profile makes it a candidate for processes requiring elevated temperature exposure without ignition risk.

Polymer Building Block with Tetra-Functional Reactivity for High-Crosslink-Density Networks

With four reactive sites (one aldehyde for nucleophilic addition/reduction, three hydroxyls for esterification/etherification/urethane formation), the target compound provides higher potential crosslinking density than 2,2-bis(hydroxymethyl)butanal (three reactive sites) [1]. The density of 1.261 g/cm³, 14.5% higher than the comparator, translates to more compact polymer networks when incorporated into polyurethane or polyester formulations, potentially enhancing hardness, chemical resistance, and thermal stability of the resulting materials .

Application
Selection Property
Validation Focus
Tetrol synthesis via catalytic hydrogenation
Aldehyde-to-hydroxyl conversion precursor
Hydrogenation completeness and tetrol yield
Aqueous-phase aldol condensation
Negative LogP (aqueous partitioning)
Phase separation and reaction selectivity
Food intermediate procurement context
EINECS listing and elevated flash point
Regulatory documentation and handling protocols
High-crosslink-density polymer networks
Tetra-functional reactivity profile
Crosslinking density and material property evaluation
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